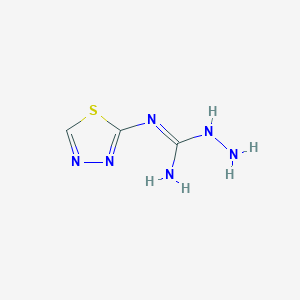![molecular formula C7H12N2O4 B068830 Acetamide,N-[(acetylamino)methyl]-2-(acetyloxy)- CAS No. 194223-87-5](/img/structure/B68830.png)
Acetamide,N-[(acetylamino)methyl]-2-(acetyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide,N-[(acetylamino)methyl]-2-(acetyloxy)- is a chemical compound with the molecular formula C₇H₁₂N₂O₄. It is known for its applications in peptide synthesis and as a protecting group in organic chemistry. This compound is particularly useful in the synthesis of peptides that contain disulfide bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Acetamide,N-[(acetylamino)methyl]-2-(acetyloxy)- typically involves the reaction of acetamidomethyl chloride with glycine ethyl ester in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of Acetamide,N-[(acetylamino)methyl]-2-(acetyloxy)- follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The compound is then subjected to rigorous quality control measures to ensure its purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
Acetamide,N-[(acetylamino)methyl]-2-(acetyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which are crucial in peptide synthesis.
Reduction: It can be reduced to yield free thiols, which are important intermediates in organic synthesis.
Substitution: The acetamidomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Substitution: Various nucleophiles can be used to substitute the acetamidomethyl group, depending on the desired product.
Major Products Formed
Disulfides: Formed through oxidation reactions.
Free Thiols: Formed through reduction reactions.
Substituted Derivatives: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
Acetamide,N-[(acetylamino)methyl]-2-(acetyloxy)- has several applications in scientific research:
Peptide Synthesis: It is widely used as a protecting group for cysteine residues in peptide synthesis.
Bioconjugation: The compound is used in the preparation of bioconjugates, where it helps in linking peptides to other biomolecules.
Medicinal Chemistry: It is used in the synthesis of peptide-based drugs and therapeutic agents.
Industrial Applications: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of Acetamide,N-[(acetylamino)methyl]-2-(acetyloxy)- involves its role as a protecting group in peptide synthesis. The acetamidomethyl group protects the thiol group of cysteine residues, preventing unwanted side reactions during peptide assembly. Upon completion of the synthesis, the acetamidomethyl group can be selectively removed using iodine in acetic acid, allowing the formation of disulfide bonds .
Comparación Con Compuestos Similares
Similar Compounds
S-Acetylcysteine: Similar in its use as a protecting group for cysteine residues.
S-Benzylcysteine: Another protecting group used in peptide synthesis.
S-Tritylcysteine: Used for protecting thiol groups in peptide synthesis.
Uniqueness
Acetamide,N-[(acetylamino)methyl]-2-(acetyloxy)- is unique due to its mild deprotection conditions and its ability to form stable disulfide bonds. This makes it particularly valuable in the synthesis of complex peptides and proteins .
Propiedades
Número CAS |
194223-87-5 |
|---|---|
Fórmula molecular |
C7H12N2O4 |
Peso molecular |
188.18 g/mol |
Nombre IUPAC |
[2-(acetamidomethylamino)-2-oxoethyl] acetate |
InChI |
InChI=1S/C7H12N2O4/c1-5(10)8-4-9-7(12)3-13-6(2)11/h3-4H2,1-2H3,(H,8,10)(H,9,12) |
Clave InChI |
OREGTBAGCFFCRF-UHFFFAOYSA-N |
SMILES |
CC(=O)NCNC(=O)COC(=O)C |
SMILES canónico |
CC(=O)NCNC(=O)COC(=O)C |
Sinónimos |
Acetamide, N-[(acetylamino)methyl]-2-(acetyloxy)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-Amino-2-[4-(tetrazol-1-yl)phenyl]propanoic acid](/img/structure/B68777.png)
![[(2R)-1-methoxy-4-methylsulfanyl-1-oxobutan-2-yl]azanium](/img/structure/B68778.png)

